



Statistical Analysis Plan for a Comparative Study of Trikvilar

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trikvilar is a triphasic oral contraceptive containing ethinylestradiol and levonorgestrel, designed to prevent pregnancy by inhibiting ovulation, altering cervical mucus, and modifying the endometrium.[1] This document provides a comprehensive statistical analysis plan (SAP) for a comparative clinical trial evaluating the efficacy, safety, and tolerability of **Trikvilar** against another combined oral contraceptive. The protocols detailed herein adhere to the principles of Good Clinical Practice (GCP) and the International Council for Harmonisation (ICH) E9 guideline on statistical principles for clinical trials.[2]

Study Objectives and Endpoints

2.1 Primary Objective:

To demonstrate the non-inferiority of **Trikvilar** compared to a standard-of-care combined oral contraceptive in preventing pregnancy.

- Primary Efficacy Endpoint: The Pearl Index, calculated as the number of on-treatment pregnancies per 100 woman-years of exposure.[3][4]
- 2.2 Secondary Objectives:



- To compare the cycle control and bleeding patterns of **Trikvilar** with the comparator.
- To evaluate and compare the safety and tolerability profiles of Trikvilar and the comparator.
- To assess participant satisfaction and quality of life.

2.3 Secondary Endpoints:

- · Cycle Control:
 - Incidence and duration of unscheduled (breakthrough) bleeding and spotting.
 - Incidence of amenorrhea.
 - Duration and intensity of scheduled (withdrawal) bleeding.
- Safety and Tolerability:
 - Incidence, severity, and causality of all adverse events (AEs).
 - Changes in vital signs, physical examinations, and laboratory parameters.
- Participant-Reported Outcomes:
 - Scores on a validated satisfaction questionnaire.
 - Scores on a validated quality of life questionnaire.

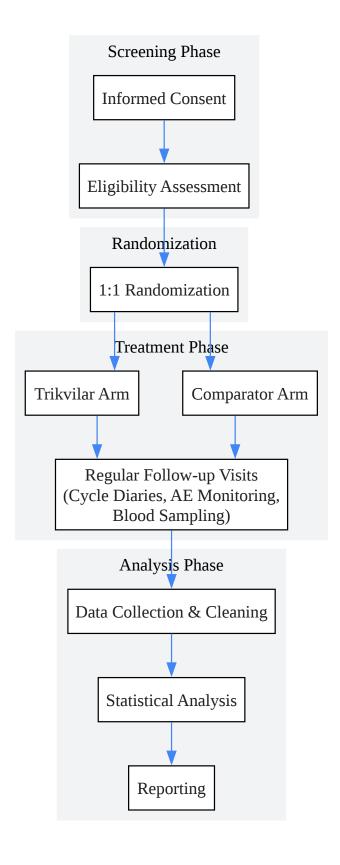
Study Design and Conduct

A multicenter, randomized, double-blind, active-controlled, parallel-group, non-inferiority study will be conducted. Eligible participants will be randomized in a 1:1 ratio to receive either **Trikvilar** or the comparator contraceptive for a specified number of 28-day cycles.

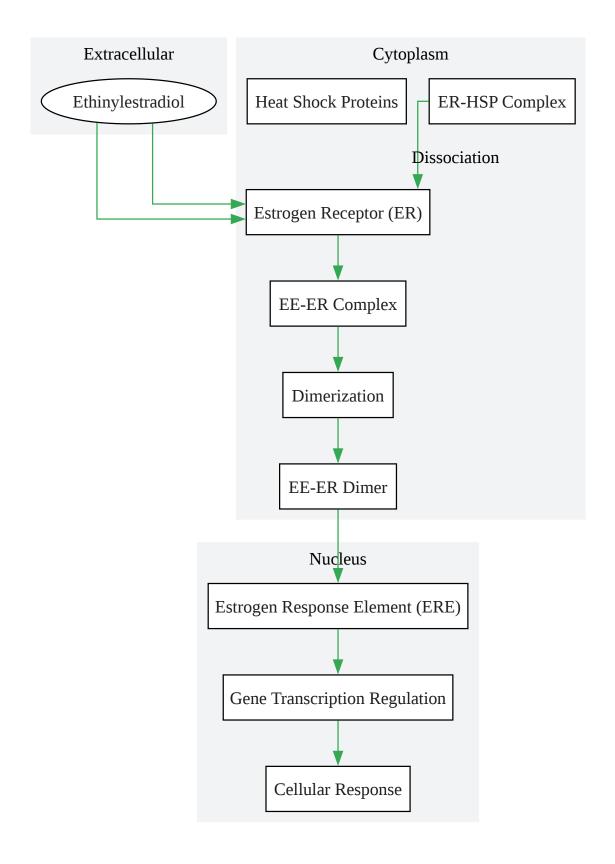
Experimental Workflow

The overall workflow of the clinical trial is depicted in the diagram below.

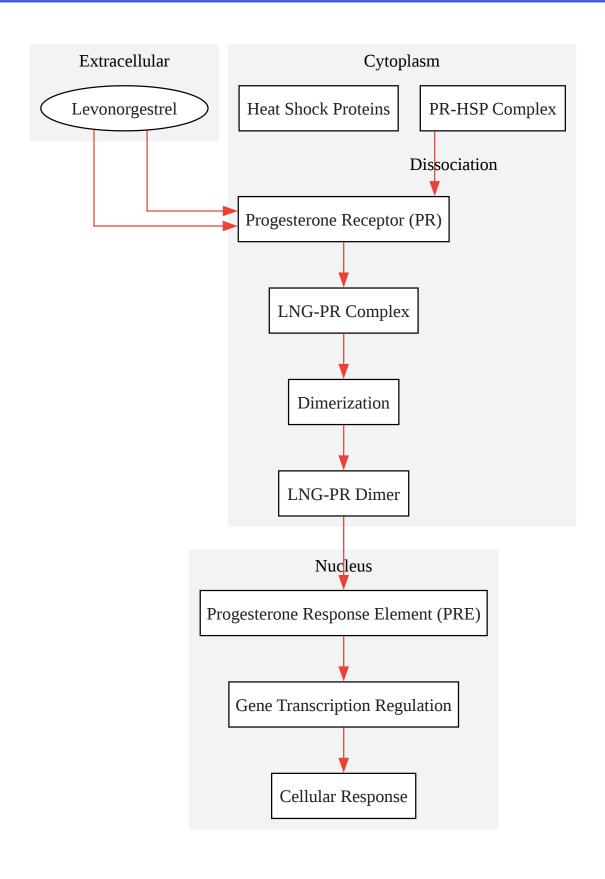












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- To cite this document: BenchChem. [Statistical Analysis Plan for a Comparative Study of Trikvilar]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14089268#statistical-analysis-plan-for-a-trikvilar-comparative-study]

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